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Compound of Interest

Compound Name: 2-Chloro-3-methoxypropionic Acid

CAS No.: 2544-05-0

Cat. No.: B1355491

Get Quote

CAS Registry Number: 2544-05-0 Molecular Formula: C₄H₇ClO₃ Molecular Weight: 138.55

g/mol IUPAC Name: 2-Chloro-3-methoxypropanoic acid[1]

Executive Summary & Compound Profile
This technical guide provides a comprehensive spectroscopic analysis of 2-Chloro-3-
methoxypropionic acid, a critical chiral building block used in the synthesis of agrochemicals

(e.g., herbicides) and pharmaceutical intermediates.

As a Senior Application Scientist, I have structured this dossier to move beyond simple data

listing. We will explore the causality of the spectral features—why the signals appear where

they do—and provide a self-validating synthesis context to ensure the material characterized

matches the expected impurity profile.

Structural Logic
The molecule consists of a propionic acid backbone with two key functional modifications:[2]
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C2 Position: A chlorine atom, introducing a chiral center and significant electron-withdrawing

effects.

C3 Position: A methoxy group, acting as a Lewis base and influencing the magnetic

environment of the adjacent methylene protons.

Synthesis & Origin of Material[3][4][5]
To interpret spectra accurately, one must understand the sample's history. The primary

industrial route involves the halo-alkoxylation of acrylates. This mechanism dictates the

regiochemistry and potential impurities (e.g., 2,3-dichloropropionic acid).

Reaction Pathway (Graphviz Visualization)
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Figure 1: The regioselective synthesis via chloromethoxylation. The methoxy group attacks the

beta-carbon, ensuring the 3-methoxy-2-chloro substitution pattern.

Nuclear Magnetic Resonance (NMR)
Spectroscopy[2][6][7]
Proton NMR (¹H NMR)
Solvent: CDCl₃ (Deuterated Chloroform) Reference: TMS (0.00 ppm)[3]

The presence of the chiral center at C2 renders the two protons at C3 diastereotopic. In high-

resolution fields (>300 MHz), these protons often appear as distinct signals (part of an ABX

system) rather than a simple doublet.
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Assignment
Shift (δ
ppm)

Multiplicity Integration
Coupling (J
Hz)

Structural
Justificatio
n

-COOH 10.5 – 11.5 Broad Singlet 1H -

Acidic proton;

exchangeabl

e with D₂O.

Highly

deshielded by

carbonyl

anisotropy.

H-2 (CH-Cl) 4.45 Triplet (or dd) 1H J ≈ 5-6 Hz

Deshielded

by both the α-

Chlorine

(electronegati

ve) and the α-

Carboxyl

group.

H-3 (CH₂-O) 3.75 – 3.85 Multiplet (dd) 2H J ≈ 5-6 Hz

β-protons.

Deshielded

by the

adjacent

ether oxygen.

Diastereotopi

c nature may

cause

splitting

complexity.

-OCH₃ 3.42 Singlet 3H -

Characteristic

methyl ether

singlet.

Expert Insight: If you observe a triplet at ~5.8 ppm, your sample is contaminated with 2,3-

dichloropropionic acid (where the Cl replaces the OMe). If you observe distinct doublets at 6.0-

6.4 ppm, you likely have unreacted acrylate species.
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Carbon-13 NMR (¹³C NMR)
Solvent: CDCl₃

Assignment Shift (δ ppm) Type
Structural
Justification

C-1 (COOH) 171.5 Quaternary
Carbonyl carbon,

typical acid range.

C-3 (CH₂-O) 73.2 CH₂

Deshielded

significantly by the

ether oxygen.

C-OMe 59.4 CH₃
Typical methoxy

carbon shift.

C-2 (CH-Cl) 54.8 CH

Shielded relative to C-

3 due to the "Heavy

Atom Effect" of

Chlorine, despite Cl's

electronegativity.

Infrared (IR) Spectroscopy[8]
The IR spectrum serves as a rapid "fingerprint" validation. The key diagnostic is the separation

between the C=O stretch and the C-Cl stretch.
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Functional Group
Wavenumber
(cm⁻¹)

Intensity Description

O-H Stretch 2800 – 3200 Broad, Strong

Characteristic

carboxylic acid dimer

"hump".

C=O Stretch 1735 Strong, Sharp

Carbonyl stretch.

Slightly higher

frequency than

alkanoic acids due to

α-chloro induction.

C-O-C Stretch 1120 Medium
Ether linkage stretch

(asymmetric).

C-Cl Stretch 680 – 750 Medium Alkyl halide stretch.

Mass Spectrometry (MS)[9]
Method: GC-MS (Electron Impact, 70 eV) Molecular Ion: m/z 138 (small/absent)

The fragmentation pattern is driven by alpha-cleavage adjacent to the ether oxygen and the

loss of the labile carboxyl group.

Fragmentation Logic (Graphviz Visualization)
Molecular Ion [M]+

m/z 138 (Cl35) / 140 (Cl37)

[M - COOH]+
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m/z 45

Base Peak Mechanism

[M - Cl - COOH]+
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- Cl
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Figure 2: Primary fragmentation pathways. The oxonium ion (m/z 45) is typically the base peak

in methoxy-aliphatic chains.

Key Diagnostic Peaks:

m/z 45: Base peak (

). Diagnostic for methoxy groups.

m/z 93/95: Characteristic 3:1 ratio indicating the presence of one Chlorine atom (M - COOH).

m/z 59: Carboxonium ion (

) is not favored here due to the competing ether cleavage.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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